![molecular formula C18H8F5NO3 B1604691 Pentafluorophenyl 3-(pyridin-2-yloxy)benzoate CAS No. 921938-61-6](/img/structure/B1604691.png)
Pentafluorophenyl 3-(pyridin-2-yloxy)benzoate
Overview
Description
Pentafluorophenyl 3-(pyridin-2-yloxy)benzoate, also known as PFPB, is a chemical compound used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane. PFPB has been synthesized using various methods and has been found to have potential applications in the field of medicinal chemistry and drug discovery.
Scientific Research Applications
Hypervalent Complex Formation
Research into trifluorosilanes, including compounds similar to pentafluorophenyl 3-(pyridin-2-yloxy)benzoate, has shown that these molecules can form hypervalent complexes with pyridine through intermolecular silicon-nitrogen interactions. This demonstrates the potential of pentafluorophenyl derivatives in supramolecular chemistry for creating versatile binding motifs (Nakash, Gut, & Goldvaser, 2005).
Nitrene Chemistry
Studies on singlet pentafluorophenylnitrene provide insights into the reactivity of pentafluorophenyl groups, indicating their utility in generating reactive intermediates for synthetic applications. Such chemistry might be relevant for reactions involving pentafluorophenyl 3-(pyridin-2-yloxy)benzoate (Poe, Schnapp, Young, Grayzar, & Platz, 1992).
Deoxyfluorination and Amide Bond Formation
The application of pentafluoropyridine in deoxyfluorination of carboxylic acids to acyl fluorides, followed by one-pot amide bond formation, showcases the utility of pentafluorophenyl-related compounds in facilitating complex synthetic transformations. This suggests that derivatives like pentafluorophenyl 3-(pyridin-2-yloxy)benzoate could be useful in similar contexts (Brittain & Cobb, 2021).
Fluorescence Probes Development
Research into novel fluorescence probes for detecting reactive oxygen species underscores the potential of fluorophenyl derivatives in creating sensitive detection tools for biological and chemical applications. This area might benefit from the unique properties of pentafluorophenyl-based compounds (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Silylative Reduction of Pyridines
The silylative reduction of pyridines catalyzed by tris(pentafluorophenyl)borane, leading to structurally diverse azacyclic compounds, highlights the catalytic versatility of pentafluorophenyl groups. This suggests potential applications in catalysis and synthetic organic chemistry for related compounds (Gandhamsetty, Park, & Chang, 2015).
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-pyridin-2-yloxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8F5NO3/c19-12-13(20)15(22)17(16(23)14(12)21)27-18(25)9-4-3-5-10(8-9)26-11-6-1-2-7-24-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCOLTBNDUOLEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8F5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640221 | |
Record name | Pentafluorophenyl 3-[(pyridin-2-yl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluorophenyl 3-(pyridin-2-yloxy)benzoate | |
CAS RN |
921938-61-6 | |
Record name | Pentafluorophenyl 3-[(pyridin-2-yl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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